molecular formula C22H25N3O3 B11420170 N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide

N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide

Cat. No.: B11420170
M. Wt: 379.5 g/mol
InChI Key: PJSGCIKUOKRTGN-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide is an organic compound with a complex structure It is characterized by the presence of an imidazole ring, a methoxyphenyl group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-ethylphenylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with glyoxal and ammonium acetate to form the imidazole ring. The final step involves the acetylation of the imidazole derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The ethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-4-methoxybenzenesulfonamide
  • 4-methoxyphenyl N-(4-(methylthio)phenyl)carbamate

Uniqueness

N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide is unique due to its specific structural features, including the combination of an imidazole ring with methoxyphenyl and ethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide

InChI

InChI=1S/C22H25N3O3/c1-5-15-6-10-17(11-7-15)23-19(26)14-25-21(27)20(24-22(25,2)3)16-8-12-18(28-4)13-9-16/h6-13H,5,14H2,1-4H3,(H,23,26)

InChI Key

PJSGCIKUOKRTGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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